![molecular formula C13H20ClN3O2 B2843228 N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride CAS No. 1394707-66-4](/img/structure/B2843228.png)
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1394707-66-4 . It has a molecular weight of 285.77 . The IUPAC name for this compound is N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-8H,14-15H2,1-3H3,(H,16,17);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Metabolism and Pharmacology
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride has been involved in various pharmacological studies. For instance, Kanamori et al. (2002) explored the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, which could provide insights into the metabolic pathways of similar compounds (Kanamori et al., 2002). Additionally, Vanover et al. (2006) investigated the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), demonstrating its potential as a 5-HT2A receptor inverse agonist, which may be relevant to the study of N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride in similar contexts (Vanover et al., 2006).
Mitosis and Herbicide Research
Research has also delved into the impact of similar compounds on mitosis and their potential use as herbicides. Merlin et al. (1987) examined a series of compounds, including N-(1,1-dimethylpropynyl) benzamide, for their ability to inhibit mitosis in plant cells (Merlin et al., 1987). Viste et al. (1970) identified N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as part of a group of benzamides with herbicidal activity, suggesting potential agricultural applications for compounds with similar structures (Viste et al., 1970).
Corrosion Inhibition and Analytical Chemistry
The compound and its derivatives have also been studied in the context of corrosion inhibition and analytical chemistry. Emregül et al. (2006) investigated the effect of a Schiff base compound derived from similar structures on the corrosion of steel, indicating a potential application in materials science (Emregül & Hayvalı, 2006). Shu (2011) explored the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide, highlighting the analytical applications of related compounds (Shu, 2011).
Mechanism of Action
properties
IUPAC Name |
N-[4-(2-amino-2-iminoethoxy)phenyl]-2,2-dimethylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-13(2,3)12(17)16-9-4-6-10(7-5-9)18-8-11(14)15;/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFJVAAALECSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OCC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(carbamimidoylmethoxy)phenyl]-2,2-dimethylpropanamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

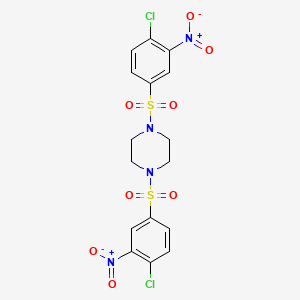
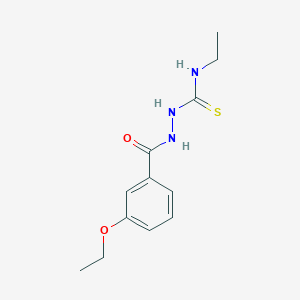
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)
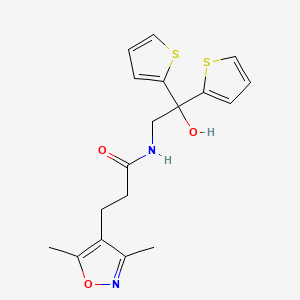
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
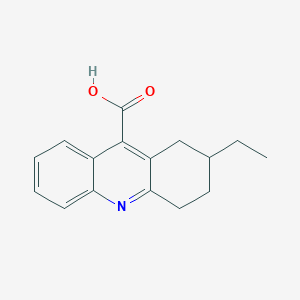
![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![N-(3-methoxypropyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2843160.png)

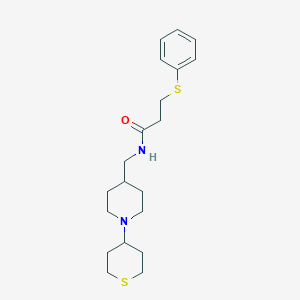
![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)
![4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide](/img/structure/B2843166.png)